N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide
CAS No.: 1448033-81-5
Cat. No.: VC4192296
Molecular Formula: C20H22N2O5
Molecular Weight: 370.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448033-81-5 |
|---|---|
| Molecular Formula | C20H22N2O5 |
| Molecular Weight | 370.405 |
| IUPAC Name | N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(2,3-dimethylphenyl)oxamide |
| Standard InChI | InChI=1S/C20H22N2O5/c1-12-4-3-5-15(13(12)2)22-20(25)19(24)21-9-8-16(23)14-6-7-17-18(10-14)27-11-26-17/h3-7,10,16,23H,8-9,11H2,1-2H3,(H,21,24)(H,22,25) |
| Standard InChI Key | YUMXUTDIMFOOOZ-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)C |
Introduction
N1-(3-(benzo[d]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide is a synthetic organic compound designed for research purposes. It belongs to the category of bioactive compounds, which can interact with biological systems, potentially leading to therapeutic applications. The compound's structure includes a benzo[d]dioxole moiety and a hydroxyl group attached to a propyl chain, contributing to its biological activity.
Synthesis
The synthesis of N1-(3-(benzo[d]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide involves several organic chemistry steps. Optimized reaction conditions are crucial for maximizing yield and purity. Advanced techniques such as continuous flow chemistry may be employed for industrial-scale production.
Research Findings and Future Directions
While specific research findings on N1-(3-(benzo[d]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,3-dimethylphenyl)oxalamide are scarce, compounds with similar structures have shown promise in various therapeutic areas. Further studies are needed to elucidate its mechanisms of action and potential applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume